Chloromethyl 3-chloro-octanoate
Description
Properties
CAS No. |
80418-65-1 |
|---|---|
Molecular Formula |
C9H16Cl2O2 |
Molecular Weight |
227.12 g/mol |
IUPAC Name |
chloromethyl 3-chlorooctanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-2-3-4-5-8(11)6-9(12)13-7-10/h8H,2-7H2,1H3 |
InChI Key |
QVLVXAKSGCMENB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(=O)OCCl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares Chloromethyl 3-chloro-octanoate with three analogous esters: methyl 3-chlorobutanoate, ethyl 4-chloroacetoacetate, and chloromethyl chlorosulfate.
| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₉H₁₆Cl₂O₂ | N/A | 239.13 | Ester, 3-Cl, chloromethyl ester |
| Methyl 3-chlorobutanoate | C₅H₉ClO₂ | 817-76-5 | 136.58 | Ester, 3-Cl |
| Ethyl 4-chloroacetoacetate | C₆H₉ClO₃ | 638-07-3 | 164.59 | Ester, 4-Cl, β-keto group |
| Chloromethyl chlorosulfate | CCl₃O₃S | 49715-04-0 | 199.43 | Sulfate ester, chloromethyl |
Key Observations :
- Chain Length and Substituents: this compound’s longer carbon chain (C8) may confer higher hydrophobicity compared to shorter analogs like methyl 3-chlorobutanoate (C4) .
- Electron-Withdrawing Effects: The 3-chloro substituent likely enhances electrophilicity at the ester carbonyl, increasing reactivity toward nucleophilic attack (e.g., hydrolysis or aminolysis). This effect is less pronounced in ethyl 4-chloroacetoacetate, where the chlorine is farther from the carbonyl .
Reactivity and Stability
- Hydrolysis: Chlorinated esters typically undergo hydrolysis under acidic or basic conditions. For example, methyl 3-chlorobutanoate hydrolyzes to 3-chlorobutanoic acid and methanol, with rates influenced by the electron-withdrawing Cl substituent . This compound’s hydrolysis would likely yield 3-chloro-octanoic acid and chloromethanol, though the latter is unstable and may decompose.
- Thermal Stability: Chloromethyl groups (e.g., in chloromethyl chlorosulfate) are prone to decomposition at elevated temperatures, releasing HCl or forming reactive intermediates like formaldehyde . Similar instability is expected for this compound.
Toxicity and Regulatory Considerations
- Carcinogenicity: Chloromethyl ethers (e.g., chloromethyl methyl ether, CAS 107-30-2) are classified as known human carcinogens due to bis(chloromethyl) ether (BCME) contamination .
- Acute Toxicity : Chlorinated esters often cause skin/eye corrosion (e.g., chloromethyl chlorosulfate requires PPE for handling ). Ethyl 4-chloroacetoacetate’s β-keto group may introduce additional toxicity pathways, such as metabolic interference .
Q & A
Q. Q1. What are the key synthetic routes for preparing chloromethyl esters like Chloromethyl 3-chloro-octanoate, and how do reaction conditions influence yield?
Chloromethyl esters are typically synthesized via nucleophilic substitution or esterification. For example:
- Nucleophilic substitution : Reacting 3-chloro-octanoic acid with chloromethylating agents (e.g., chloromethyl chloride) under anhydrous conditions with a base (e.g., pyridine) to stabilize intermediates .
- Esterification : Using acid-catalyzed condensation of 3-chloro-octanoic acid with chloromethanol. Reaction efficiency depends on temperature (40–60°C) and solvent polarity (e.g., dichloromethane) .
Q. Key considerations :
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use GC-MS or HPLC (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. Retention times and peak symmetry indicate impurities from incomplete esterification .
- Spectroscopy :
Q. Common pitfalls :
- Hydrolysis during analysis: Use anhydrous solvents and inert atmospheres to preserve ester integrity .
Advanced Research Questions
Q. Q3. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
The reactivity of the chloromethyl group is modulated by:
- Steric hindrance : The octanoate chain may slow reactions with bulky nucleophiles (e.g., tertiary amines).
- Electronic effects : Electron-withdrawing Cl groups enhance electrophilicity, favoring SN2 mechanisms. Kinetic studies in polar aprotic solvents (e.g., acetone) show second-order dependence on nucleophile concentration .
Q. Experimental validation :
- Compare reaction rates with varying nucleophiles (e.g., iodide vs. thiophenol) under controlled conditions. Use Arrhenius plots to determine activation energy differences .
Q. Q4. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound derivatives?
Contradictions often arise from:
Q. Case study :
Q. Q5. What are the safety protocols for handling chloromethyl esters, given their potential toxicity?
- Toxicity profile : Analogous chloromethyl compounds (e.g., bis(chloromethyl) ether) are carcinogenic and irritants. Assume this compound poses similar risks .
- Handling guidelines :
Q. Emergency response :
Q. Q6. What methodologies are used to study the environmental persistence of chlorinated esters like this compound?
- Biodegradation assays : Incubate with soil or microbial cultures (e.g., Pseudomonas spp.) and monitor Cl release via ion chromatography .
- Hydrolysis studies : Measure half-life in aqueous buffers at varying pH (4–9). Chloromethyl esters typically hydrolyze faster under alkaline conditions .
Q. Data interpretation :
| Condition | Half-Life (Days) | Degradation Pathway |
|---|---|---|
| pH 7 (neutral) | 15–20 | Hydrolysis |
| pH 9 (alkaline) | 3–5 | SN2 displacement |
| Microbial exposure | 10–14 | Dechlorination |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
